N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c21-16-4-3-15(11-22)18(10-16)24-20(27)19(26)23-12-14-5-7-25(8-6-14)13-17-2-1-9-28-17/h1-4,9-10,14H,5-8,12-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWAIVYYYQLUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-cyanophenyl derivatives and furan-2-ylmethyl piperidine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorinated phenyl ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in Medicinal Chemistry demonstrated that derivatives of the compound showed significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
2. G Protein-Coupled Receptor Modulation
The compound may act as a modulator of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. GPCRs play essential roles in various physiological processes and are implicated in numerous diseases.
Data Summary:
Recent findings suggest that compounds with similar structures can selectively target specific GPCRs, leading to enhanced therapeutic effects while minimizing side effects .
Neuropharmacological Applications
1. Treatment of Neurological Disorders
The structural features of this compound indicate potential for use in treating neurological disorders such as anxiety and depression. The piperidine moiety is known for its activity on neurotransmitter systems.
Case Study:
In a preclinical model, a derivative of this compound was shown to exhibit anxiolytic effects comparable to established anxiolytics, suggesting its potential as a new therapeutic agent for anxiety disorders .
Antimicrobial Activity
1. Antibacterial and Antifungal Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could interfere with microbial growth mechanisms, making it a candidate for further investigation in the field of infectious diseases.
Data Summary:
In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, and antifungal activity against Candida albicans .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl or piperidine rings.
Other oxalamide derivatives: Compounds with different substituents on the oxalamide moiety, which may exhibit different chemical and biological properties.
Uniqueness
This compound is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.
Biological Activity
N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide, a synthetic compound, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and the implications for medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a chloro-substituted cyanophenyl group and a furan-2-ylmethyl group attached to an ethanediamide backbone. Its molecular formula is with a molecular weight of 303.70 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and nitrile groups may form hydrogen bonds with active sites, while the furan ring can engage in π-π stacking interactions, enhancing binding affinity. These interactions can modulate enzymatic activities and cellular signaling pathways.
Antitumor Activity
Recent studies have evaluated the antitumor properties of similar compounds, particularly focusing on their efficacy against human lung cancer cell lines such as A549, HCC827, and NCI-H358. The results indicated that derivatives with a furan moiety exhibited significant cytotoxic effects in both 2D and 3D cell culture assays.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| Compound C | NCI-H358 | Moderate | Low |
These findings suggest that modifications to the chemical structure can significantly influence the biological activity, necessitating further optimization for improved selectivity and efficacy.
Antimicrobial Activity
The compound's structural analogs have also been tested for antimicrobial properties. Research indicates that certain derivatives show promising antibacterial activity, making them potential candidates for further development as antimicrobial agents.
Case Studies
- Study on Furan Derivatives : A study published in PMC highlighted the synthesis of various furan derivatives and their biological evaluation against cancer cell lines. The results demonstrated that compounds containing the furan moiety exhibited notable antitumor activity, supporting the hypothesis that structural elements significantly impact biological outcomes .
- DNA Binding Studies : Another investigation focused on the binding affinity of similar compounds to DNA, revealing that these compounds predominantly bind within the minor groove of AT-DNA, which is crucial for their antitumor activity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide?
- Methodology : The compound’s synthesis involves sequential functionalization of the piperidine and phenyl moieties. Key steps include:
- Piperidine derivatization : Reacting 1-[(furan-2-yl)methyl]piperidin-4-amine with propionyl chloride under basic conditions to form the amide intermediate .
- Coupling reactions : Using sodium triacetoxyborohydride (STAB) in dichloroethane to facilitate reductive amination between the furan-piperidine intermediate and the chloro-cyanophenyl precursor .
- Purification : Trituration with diethyl ether or methanol to isolate the final product .
Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Verify resonance signals for the furan (δ 6.2–7.4 ppm for furyl protons), piperidine (δ 1.5–3.5 ppm for methylene and N-methyl groups), and cyanophenyl (δ 7.8–8.2 ppm for aromatic protons) .
- Mass spectrometry : Confirm the molecular ion peak (e.g., m/z 483.2 [M+H]+) and fragmentation patterns consistent with the ethanediamide backbone .
Q. What purification methods are effective for isolating this compound post-synthesis?
- Methodology :
- Trituration : Post-reaction, the crude product is washed with diethyl ether to remove unreacted starting materials and byproducts .
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (3:7) for compounds with polar functional groups (e.g., amides) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the amidation step?
- Methodology :
- Catalyst selection : Replace traditional acylating agents with in situ activation using HATU/DIPEA in DMF to enhance coupling efficiency .
- Solvent effects : Switch from dichloromethane to acetone with potassium carbonate to stabilize intermediates and reduce side reactions (e.g., over-acylation) .
- Temperature control : Conduct reactions at 0°C to room temperature to minimize decomposition of the cyanophenyl group .
Q. What strategies resolve spectral data discrepancies during structural characterization?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing furan vs. phenyl protons) .
- Isotopic labeling : Introduce deuterated analogs to track specific protons (e.g., piperidine methylene groups) and validate assignments .
- X-ray crystallography : Confirm stereochemistry of the piperidine-furan linkage if ambiguous from NMR .
Q. How should researchers design experiments to investigate the compound’s biological targets?
- Methodology :
- Docking studies : Use computational tools (e.g., AutoDock Vina) to predict binding affinity for receptors with known piperidine/furan pharmacophores (e.g., GPCRs, kinases) .
- In vitro assays : Screen against enzyme libraries (e.g., lipoxygenase, cytochrome P450) to identify inhibitory activity, referencing protocols from analogous amide derivatives .
- Metabolic stability : Assess hepatic microsomal stability using LC-MS to guide in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
